molecular formula C14H8NNaO5S B7737232 sodium;1-amino-9,10-dioxoanthracene-2-sulfonate

sodium;1-amino-9,10-dioxoanthracene-2-sulfonate

Cat. No.: B7737232
M. Wt: 325.27 g/mol
InChI Key: KZIABSJKBGTEGT-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate is an organic compound with the molecular formula C14H8NO5SNa. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone followed by amination. The process begins with the sulfonation of anthraquinone using sulfuric acid to produce anthraquinone-2-sulfonic acid. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and controlled temperatures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dioxoanthracene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The sulfonate group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

sodium;1-amino-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIABSJKBGTEGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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